molecular formula C26H22ClNO6S3 B11661781 dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11661781
M. Wt: 576.1 g/mol
InChI Key: NAEUJVNKWXTEKE-UHFFFAOYSA-N
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Description

The compound dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a structurally complex molecule featuring a quinolinylidene core fused with a 1,3-dithiole ring and ester functionalities. Key structural elements include:

  • A 6-chloro-substituted quinolinylidene backbone.
  • A 2-methoxyphenyl carbonyl group at the 1-position.
  • Dimethyl ester groups on the 1,3-dithiole ring.
  • A 3-thioxo moiety, which introduces sulfur-based reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiole ring and the various substituents. Common reagents used in these reactions include chlorinating agents, methoxybenzoyl chloride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound’s structure can be modified to develop new drugs with improved efficacy and safety profiles. Its potential as a lead compound for drug discovery makes it a valuable subject of study.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its versatility makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[6-CHLORO-1-(2-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A: Dimethyl 2-(1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: 307339-95-3)

  • Key Differences: Substituent: 2-Fluorobenzoyl group (vs. 2-methoxyphenyl carbonyl in the target compound).
  • Similarities: Shared 1,3-dithiole dicarboxylate framework and 3-thioxo-quinolinylidene backbone .

Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Key Differences: Core Structure: Tetrahydroimidazopyridine (vs. quinolinylidene). Functional Groups: Nitrophenyl and cyano substituents (vs. chloro and methoxy groups).
  • Relevance : Highlights the role of dicarboxylate esters in modulating solubility and bioactivity, even in divergent scaffolds .

1,3-Dioxolane Dicarboxylate Derivatives

Compound C : Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate

  • Key Differences: Ring System: 1,3-Dioxolane (vs. 1,3-dithiole). Substituents: Hydroxyphenyl group (vs. chloro-methoxyquinolinylidene).
  • Bioactivity : Exhibited MIC values of 32–64 µg/mL against Staphylococcus aureus and Candida albicans, suggesting that ester groups and aromatic substituents critically influence antimicrobial potency .

Compound D : Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate

  • Key Differences :
    • Ester Groups : Diisopropyl (vs. dimethyl).
  • Impact : Bulkier ester groups may reduce membrane permeability compared to dimethyl esters, as seen in lower bioactivity for some analogs .

Functional Group Comparisons

Feature Target Compound Compound A Compound C
Core Structure Quinolinylidene + 1,3-dithiole Quinolinylidene + 1,3-dithiole 1,3-Dioxolane
Aromatic Substituent 2-Methoxyphenyl carbonyl 2-Fluorobenzoyl 2-Hydroxyphenyl
Ester Groups Dimethyl Dimethyl Dimethyl
Sulfur Content 3-Thioxo + dithiole S atoms 3-Thioxo + dithiole S atoms None
Reported Bioactivity Not available Not available MIC: 32–64 µg/mL (bacteria/fungi)

Recommendations :

Conduct molecular docking studies to compare binding affinities with microbial targets (e.g., HDAC8 or bacterial enzymes).

Synthesize the compound and evaluate MIC values against pathogens using protocols from .

Explore QSAR models to correlate substituent effects with bioactivity .

Biological Activity

Dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential biological activities. Its structure includes a quinoline core and a dithiole ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

The molecular formula of the compound is C26H22ClNO6S3C_{26}H_{22}ClNO_6S_3 with a molecular weight of 576.1 g/mol. Its IUPAC name reflects its complex structure, which features multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC26H22ClNO6S3C_{26}H_{22}ClNO_6S_3
Molecular Weight576.1 g/mol
IUPAC NameThis compound
CAS Number377760-31-1

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thioxo and dithiole functionalities suggest potential antioxidant and anti-inflammatory properties. The mechanism may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Antioxidant Activity: The presence of sulfur-containing groups can enhance its radical scavenging capabilities.

Anti-inflammatory Effects

Research indicates that compounds similar to dimethyl 2-{6-chloro...} exhibit significant anti-inflammatory properties. For instance, studies have shown that related thiazolidine derivatives effectively inhibit COX enzymes with varying selectivity and potency:

CompoundIC50 (μM)COX Selectivity
PYZ160.52High
Celecoxib0.78Moderate

The compound's structure suggests it could function similarly by modulating inflammatory responses through COX inhibition.

Cytotoxicity and Antitumor Activity

Preliminary studies on similar compounds reveal promising cytotoxic effects against various cancer cell lines. For example:

  • Thiazolidinone Derivatives: These compounds demonstrated significant antitumor activity against glioblastoma cells through mechanisms that reduce cell viability.

Research indicates that derivatives containing similar structural motifs to dimethyl 2-{6-chloro...} can exhibit potent cytotoxicity:

CompoundCell LineIC50 (μM)
Thiazolidinone 9bGlioblastoma10
Thiazolidinone 10eGlioblastoma15

Case Studies

A notable study involving thiazolidine derivatives found that specific modifications in their chemical structure led to enhanced biological activities. These studies provide a framework for understanding how structural variations in dimethyl 2-{6-chloro...} may influence its efficacy:

  • Study on Thiazolidine Derivatives: This research evaluated the cytotoxic effects of synthesized thiazolidine compounds against glioblastoma cells, revealing that certain substitutions significantly improved potency.
  • In Vivo Studies: Animal models treated with compounds structurally related to dimethyl 2-{6-chloro...} showed reduced tumor growth rates compared to controls, suggesting potential therapeutic applications.

Properties

Molecular Formula

C26H22ClNO6S3

Molecular Weight

576.1 g/mol

IUPAC Name

dimethyl 2-[6-chloro-1-(2-methoxybenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22ClNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)15-12-13(27)10-11-16(15)28(26)22(29)14-8-6-7-9-17(14)32-3/h6-12H,1-5H3

InChI Key

NAEUJVNKWXTEKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=CC=C4OC)C=CC(=C3)Cl)C

Origin of Product

United States

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